N,N'-Bis-adamantan-1-YL-phthalamide
Description
Structure
2D Structure
Properties
Molecular Formula |
C28H36N2O2 |
|---|---|
Molecular Weight |
432.6g/mol |
IUPAC Name |
1-N,2-N-bis(1-adamantyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C28H36N2O2/c31-25(29-27-11-17-5-18(12-27)7-19(6-17)13-27)23-3-1-2-4-24(23)26(32)30-28-14-20-8-21(15-28)10-22(9-20)16-28/h1-4,17-22H,5-16H2,(H,29,31)(H,30,32) |
InChI Key |
NKDWZSJQWBVOBD-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4C(=O)NC56CC7CC(C5)CC(C7)C6 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4C(=O)NC56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
Contextualization of Adamantane and Phthalamide Scaffolds in Organic and Supramolecular Chemistry
The distinctive properties of N,N'-Bis-adamantan-1-YL-phthalamide are best understood by first examining its two core components: the adamantane (B196018) and phthalamide (B166641) scaffolds.
The adamantane moiety, a perfectly symmetrical, diamondoid hydrocarbon, is a highly valued building block in chemistry. researchgate.net Its rigid, three-dimensional structure and significant lipophilicity have led to its incorporation into numerous pharmaceuticals. researchgate.net The adamantane cage can improve a drug's pharmacokinetic profile and provides a rigid scaffold for the precise spatial arrangement of functional groups. acs.org In supramolecular chemistry, adamantane is renowned for its ability to act as a guest molecule, forming stable inclusion complexes with host molecules like cyclodextrins and cucurbiturils. tue.nl This "add-on" lipophilicity and its defined shape make it a powerful tool for controlling molecular interactions. researchgate.net
The phthalamide scaffold, derived from phthalic acid, is a cornerstone of organic synthesis. The term can refer to the diamide (B1670390) of phthalic acid or, more commonly in literature, to phthalimide (B116566) (the imide derivative of phthalic anhydride). Phthalimides are widely used as protecting groups for amines in the synthesis of complex molecules like peptides and in the Gabriel synthesis of primary amines. vedantu.com The phthalimide structure itself is a component in various dyes, polymers, and biologically active molecules, exhibiting properties such as anti-inflammatory and anticancer activity. researchgate.net The ease of synthesis, typically through the condensation of phthalic anhydride (B1165640) with amines, makes it a versatile and accessible building block. vedantu.com Its planar structure and electron-accepting properties also make it a subject of interest in photochemistry and materials science. researchgate.net
Structural Characteristics and Chemical Significance of N,n Bis Adamantan 1 Yl Phthalamide Architecture
The architecture of N,N'-Bis-adamantan-1-YL-phthalamide is defined by a central benzene (B151609) ring substituted with two adjacent amide groups, with each nitrogen atom being capped by a bulky adamantane (B196018) group. This specific arrangement confers significant structural and chemical properties.
The most defining feature is the steric bulk introduced by the two adamantane cages. Unlike a simple N-substituted phthalimide (B116566) where one adamantyl group is present, the "bis-adamantyl" structure involves two such groups. nih.gov This high degree of steric hindrance is expected to heavily influence the molecule's conformation, likely forcing the two adamantane units to orient themselves in a specific, non-planar arrangement relative to the central phthaloyl plane. This fixed, three-dimensional geometry is a key characteristic, making the molecule a rigid and well-defined structural unit.
The chemical significance of this architecture lies in its potential applications in supramolecular chemistry and materials science. The two adamantyl groups provide strong, lipophilic interaction sites. This makes the molecule an ideal candidate for constructing complex, non-covalent assemblies. It can act as a "linker" or "guest" molecule that binds simultaneously to two host molecules, potentially leading to the formation of molecular capsules, chains, or networks. The rigidity of the scaffold ensures that the distance and orientation between the two adamantyl binding sites are well-defined, allowing for precise control over the resulting supramolecular structure.
Overview of Current Research Trajectories for Bis Adamantyl Phthalamide Derivatives
Strategies for the Construction of the this compound Core
The synthesis of the this compound scaffold primarily relies on established amidation reactions, leveraging the availability of phthaloyl precursors and the nucleophilic nature of adamantane-1-amine.
Amidation Reactions via Phthaloyl Precursors
The most direct and widely employed method for synthesizing N,N'-disubstituted phthalamides involves the reaction of a suitable phthaloyl precursor with two equivalents of a primary amine. In the case of this compound, this involves the reaction of adamantane-1-amine with either phthalic anhydride (B1165640) or phthaloyl chloride.
The reaction with phthalic anhydride is a common and economical approach. organic-chemistry.org It typically proceeds by heating a mixture of phthalic anhydride and adamantane-1-amine, often in a solvent like glacial acetic acid. sphinxsai.comresearchgate.net The reaction mechanism involves an initial nucleophilic attack by the amino group of adamantane-1-amine on one of the carbonyl carbons of the anhydride. This ring-opening step forms an intermediate phthalamic acid derivative, N-(adamantan-1-yl)phthalamic acid. Subsequent heating promotes a dehydration and cyclization reaction with a second molecule of adamantane-1-amine, although the direct formation of the diamide (B1670390) from the amic acid intermediate is less common than the intramolecular cyclization to the imide if only one equivalent of amine is used. For the synthesis of the diamide, harsher conditions or the use of coupling agents might be necessary to drive the reaction to completion, overcoming the steric hindrance of the bulky adamantyl groups.
A more reactive precursor is phthaloyl chloride . Its reaction with primary amines is generally faster and can be carried out under milder conditions. researchgate.net The reaction of phthaloyl chloride with two equivalents of adamantane-1-amine in an inert solvent, usually in the presence of a base to neutralize the HCl byproduct, would yield this compound. The bulky nature of the adamantyl group might necessitate specific reaction conditions to achieve high yields.
| Precursor | Typical Conditions | Advantages | Disadvantages |
| Phthalic Anhydride | Heating with amine in acetic acid sphinxsai.comresearchgate.net | Economical, readily available | Requires high temperatures, potential for side reactions |
| Phthaloyl Chloride | Reaction with amine in an inert solvent with a base | More reactive, milder conditions | More expensive, moisture-sensitive |
Exploration of Alternative Synthetic Pathways involving Adamantane-1-amine
Beyond the direct condensation with phthaloyl precursors, other synthetic routes can be envisioned, leveraging the unique reactivity of adamantane derivatives.
One conceptual alternative is a variation of the Gabriel synthesis . While traditionally used to prepare primary amines from potassium phthalimide and alkyl halides vedantu.comlibretexts.org, the initial N-alkylation step is a robust method for forming the C-N bond. A plausible, albeit unconventional, route could involve the reaction of adamantane-1-amine with a modified phthalimide derivative designed to react with a second amine molecule.
More sophisticated methods reported for general phthalimide synthesis could also be adapted. For instance, multicomponent reactions have been developed for the synthesis of complex phthalimide scaffolds. researchgate.net A one-pot reaction involving adamantane-1-amine, a suitable four-carbon dicarbonyl component, and another reagent could potentially construct the core structure. Additionally, novel methods like the denitrogenative carbonylation of 1,2,3-benzotriazin-4(3H)-ones have emerged for phthalimide synthesis, offering metal-free conditions that could be explored with N-adamantyl substituted triazinones. acs.org
The reaction of 1-adamantyl isothiocyanate with various amines is a known route to adamantane-containing thioureas nih.gov, highlighting the utility of adamantane-1-amine as a building block in diverse synthetic contexts.
Post-Synthetic Functionalization and Derivatization of the this compound Scaffold
Once the core structure is assembled, its chemical landscape can be further diversified through functionalization of either the aromatic phthalamide ring or the aliphatic adamantane cages.
Chemical Modifications of the Phthalamide Aromatic Ring System
Modification of the aromatic ring of the phthalamide is most commonly achieved by using a pre-functionalized phthalic anhydride derivative during the initial synthesis. nih.gov For example, starting with trimellitic anhydride chloride allows for the introduction of a carboxyl group, which can then be used for further derivatization. researchgate.net Similarly, using a substituted phthalic anhydride, such as 4-nitrophthalic anhydride, would yield a product with a nitro group on the aromatic ring.
Direct functionalization of the this compound aromatic ring is also possible through electrophilic aromatic substitution. The two amide groups are ortho-, para-directing, but also deactivating. However, the steric bulk of the N-adamantyl groups would likely direct incoming electrophiles to the positions meta to the points of attachment (positions 4 and 5 of the isoindoline-1,3-dione system). Reactions such as nitration or halogenation could potentially be achieved, although they may require forcing conditions. A study has reported the synthesis of an adamantanyl-functionalized phthalimide with bromo groups on the benzene (B151609) ring, which allows for further modifications. researchgate.net
| Modification | Reagent/Method | Position of Functionalization |
| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | Likely positions 4 and 5 |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Likely positions 4 and 5 |
| Acylation | Acyl chloride/AlCl₃ (Friedel-Crafts) | Likely positions 4 and 5 |
| Using Substituted Precursors | e.g., 4-Nitrophthalic anhydride | Position determined by precursor |
Regioselective Transformations on the Adamantane Moieties
The adamantane cage itself offers sites for functionalization, primarily at its tertiary C-H bonds (bridgehead positions). nih.gov These positions are reactive towards radical and cationic intermediates. nih.gov
Radical-based C-H functionalization is a powerful tool for introducing various functional groups onto the adamantane skeleton. nih.gov For instance, reactions involving the generation of an adamantyl radical intermediate can allow for the installation of carbon-carbon or carbon-heteroatom bonds. The bulky phthalamide group would likely exert minimal electronic influence on the distant bridgehead positions of the adamantane cages, but its steric presence could influence the approach of reagents.
Cationic reactions , often promoted by strong acids, can also lead to functionalization. The formation of an adamantyl cation, typically at a bridgehead position, allows for the introduction of nucleophiles. However, these conditions might be harsh enough to cleave the amide bonds of the phthalamide core.
The choice of functionalization strategy must consider the stability of the parent molecule. Given the robustness of the phthalamide and adamantane moieties, a range of transformations can be envisioned, provided the reagents and conditions are compatible with the amide linkages.
Elucidation of Reaction Mechanisms and Kinetic Profiles in this compound Synthesis
The primary synthetic route to this compound from phthalic anhydride and adamantane-1-amine follows a well-understood mechanistic pathway. The reaction initiates with the nucleophilic attack of the nitrogen atom of adamantane-1-amine on one of the carbonyl carbons of phthalic anhydride. researchgate.netjapsonline.com This results in the opening of the anhydride ring to form an N-(adamantan-1-yl)phthalamic acid intermediate.
The kinetics of this initial step are influenced by the solvent and temperature. Studies on the reaction of phthalic anhydride with aniline (B41778) have shown that the reaction proceeds via both a solvent-assisted and an amine-catalyzed pathway. nih.gov The subsequent reaction to form the diamide by reaction with a second molecule of adamantane-1-amine would involve the activation of the carboxylic acid (e.g., by protonation under acidic conditions) followed by nucleophilic attack by the second amine and subsequent dehydration.
Kinetic studies of the hydrolysis of phthalic anhydride have shown that the reaction is catalyzed by various bases. acs.org In the synthesis of the phthalamide, the amine reactant itself can act as a base, potentially influencing the reaction kinetics. The formation of polyimides, which involves a similar imidization step, has been kinetically modeled, taking into account side reactions like the hydrolysis of anhydride groups. bohrium.com A similar kinetic profile, with a rate-limiting step likely being the second amidation due to steric crowding, can be anticipated for the synthesis of this compound.
Host-Guest Complexation with Macrocyclic Receptors
The adamantane cage is a quintessential guest in host-guest chemistry, renowned for its ability to form stable inclusion complexes with various macrocyclic hosts. nih.govmdpi.com This recognition is primarily driven by the hydrophobic effect and size/shape complementarity. For a molecule like this compound, which possesses two adamantyl units, the potential for multivalent interactions and the formation of higher-order supramolecular structures is significant.
Investigation of Inclusion Complex Formation with Cucurbituril Derivatives
Cucurbit[n]urils (CB[n]) are a family of macrocyclic hosts with a rigid, hydrophobic cavity and two polar, carbonyl-laced portals that are highly effective at encapsulating guest molecules. muni.czfrontiersin.org Cucurbit acs.orguril (CB acs.org), in particular, has a cavity volume that is almost perfectly suited for the encapsulation of a single adamantane moiety, leading to the formation of exceptionally stable 1:1 host-guest complexes, with association constants that can exceed 10¹² M⁻¹. researchgate.netnih.gov
For this compound, interactions with CB acs.org are expected to be robust. Depending on the concentration and stoichiometry, several binding modes are conceivable:
1:1 Complex: One adamantyl group is encapsulated within a single CB acs.org host.
1:2 Complex: Each adamantyl group is independently encapsulated by a separate CB acs.org molecule. This would result in a dumbbell-shaped supramolecular structure.
2:2 "Hand-shake" Dimer: If the phthalamide linker is sufficiently flexible, two molecules of the bis-adamantyl guest could each have one adamantyl group encapsulated by a CB mdpi.com host, which is large enough to accommodate two guests, leading to a dimeric assembly.
The formation of these complexes can be monitored by techniques such as ¹H NMR spectroscopy, where the encapsulation of the adamantyl group by the CB[n] host results in a characteristic upfield shift of the adamantyl proton signals. muni.czmdpi.com
Analysis of Binding Interactions with Cyclodextrin (B1172386) Macrocycles
Cyclodextrins (CDs) are another important class of macrocyclic hosts, composed of glucose units that form a truncated cone with a hydrophilic exterior and a hydrophobic interior. mdpi.com β-cyclodextrin (β-CD), consisting of seven glucose units, provides a cavity size that is highly complementary to the adamantane cage, leading to the formation of stable 1:1 inclusion complexes with typical association constants in the range of 10⁴–10⁵ M⁻¹. nih.govmdpi.com
The interaction of adamantane derivatives with β-CD is a well-established motif in supramolecular chemistry. nih.govruc.dk Studies on bis(adamantyl)-functionalized molecules have shown that they can effectively bridge two β-CD units, demonstrating the principle of divalent binding. acs.org Given that this compound possesses two adamantyl groups, it is expected to readily form a 1:2 inclusion complex with β-CD. In this arrangement, each adamantyl group would be encapsulated by one β-CD molecule. The phthalamide linker would connect the two host-guest pairs. The stability of such a complex would be influenced by the hydrophobic effect and van der Waals interactions between the adamantyl groups and the cyclodextrin cavities.
| Macrocyclic Host | Expected Stoichiometry (Host:Guest) | Primary Driving Force | Potential Supramolecular Structure |
|---|---|---|---|
| Cucurbit acs.orguril (CB acs.org) | 1:1 or 2:1 | Hydrophobic Effect, Ion-Dipole | Dumbbell-shaped Assembly |
| β-Cyclodextrin (β-CD) | 2:1 | Hydrophobic Effect, Van der Waals | Bridged Dimer |
| Cucurbit mdpi.comuril (CB mdpi.com) | 2:2 | Hydrophobic Effect | Hetero-guest Ternary Complex |
Characterization of Binding Thermodynamics and Kinetics of Inclusion Complexes
The thermodynamics of inclusion complex formation involving adamantane guests are typically characterized by favorable enthalpy (ΔH°) and entropy (ΔS°) changes. mdpi.comresearchgate.net The binding process is often studied using Isothermal Titration Calorimetry (ITC), which directly measures the heat released or absorbed during complexation, allowing for the determination of the binding constant (Ka), stoichiometry (n), and the changes in enthalpy and entropy. nih.govmdpi.com
For the complexation of this compound with hosts like CB acs.org or β-CD, the thermodynamic profile would be revealing:
Enthalpy (ΔH°): A negative ΔH° is expected, resulting from favorable van der Waals contacts and dipole-dipole interactions between the adamantyl guest and the host cavity.
The kinetics of such host-guest systems, describing the rates of association (kₒₙ) and dissociation (kₒff), can be investigated using techniques like stopped-flow spectroscopy or dynamic NMR. researchgate.netnih.gov The rigid nature of the adamantane-cucurbituril interaction often leads to slow dissociation rates, a key feature for developing stable supramolecular systems. nih.gov
| Host-Guest System | Binding Constant (Kₐ, M⁻¹) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) |
|---|---|---|---|---|
| Adamantane derivative-β-CD | ~10⁴ - 10⁵ | -5.5 to -7.0 | -2.0 to -9.0 | Variable |
| Adamantane derivative-CB acs.org | >10⁹ | > -12.0 | Often negative | Often positive |
Note: This table presents typical ranges found in the literature for adamantane derivatives and is for illustrative purposes only. Specific values for this compound would require experimental determination. frontiersin.orgmdpi.com
Self-Assembly Processes and Hierarchical Architectures Driven by this compound
Beyond acting as a guest for macrocycles, this compound contains the necessary functionalities to act as a tecton, or building block, for directed self-assembly into larger, ordered structures.
Design Principles for Directed Supramolecular Organization
The design of supramolecular architectures from molecules like this compound relies on the predictable and hierarchical nature of non-covalent interactions. acs.org The key design elements are:
Hydrogen Bonding: The phthalamide core contains two secondary amide groups (N-H) as hydrogen bond donors and two carbonyl groups (C=O) as acceptors. This functionality can promote the formation of robust, one-dimensional hydrogen-bonded tapes or ribbons, a common motif in the self-assembly of bis-amides. researchgate.netnih.govrsc.org
Steric Influence and van der Waals Interactions: The bulky adamantyl groups at both ends of the molecule will play a crucial role in directing the packing of these hydrogen-bonded tapes. arxiv.org They can sterically shield the hydrogen bonds and mediate the inter-tape spacing through van der Waals interactions, leading to well-defined 2D sheets or 3D networks.
Molecular Geometry: The relative orientation of the two amide groups (emanating from the 1,2-positions of the benzene ring) will impose a specific geometry on the hydrogen-bonding vectors, influencing the curvature or linearity of the resulting self-assembled polymer. acs.org
By controlling these factors, it is possible to program the molecule to form specific, predictable supramolecular architectures. acs.orgbohrium.com
Role of Intermolecular Interactions in Controlled Self-Organization
The final, stable supramolecular structure of this compound in the solid state or in solution is the result of a cooperative interplay of several intermolecular forces. rsc.org
N-H···O=C Hydrogen Bonds: These are the strongest and most directional interactions, acting as the primary "glue" to form the initial supramolecular polymers. acs.orgacs.org The fidelity of this interaction is fundamental to the entire assembly process.
C-H···π Interactions: The C-H bonds of one molecule can interact with the π-system of the central phenyl ring of a neighboring molecule, providing additional stability and influencing the offset of stacked structures. rsc.org
Van der Waals Forces: These non-directional forces are significant between the large, hydrophobic surfaces of the adamantyl groups. arxiv.org They are crucial for the efficient space-filling and densification of the final packed structure.
The balance and hierarchy of these interactions dictate the ultimate self-organized structure, whether it be a crystalline solid, an organogel, or a liquid crystalline phase. acs.orgbohrium.com Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the contributions of these different intermolecular contacts within a crystal structure. rsc.org
Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data published on the chemical compound This compound corresponding to the detailed outline provided. The requested analysis of its supramolecular chemistry, including specific mechanisms of molecular recognition, non-covalent interactions, and factors governing host-guest affinity, is not available in the public domain.
While research exists for structurally related compounds, such as other adamantane-functionalized molecules mdpi.comrsc.orgnih.gov and various phthalamide derivatives acs.orgresearchgate.net, a direct extrapolation of their properties to this compound would be scientifically unfounded. The precise geometry and electronic nature of the target compound, with two bulky adamantyl groups directly attached to the nitrogen atoms of a phthalamide core, would create unique steric and electronic environments governing its interaction profile. Without dedicated studies on this specific molecule, a detailed and accurate discussion as per the requested outline is not possible.
General principles of supramolecular chemistry suggest that a molecule like this compound would possess distinct properties. The adamantane moieties are well-known guests in host-guest chemistry, capable of forming strong inclusion complexes with macrocycles like cyclodextrins and cucurbiturils, primarily through hydrophobic and van der Waals interactions. ismsc2023.orgnih.gov The phthalamide core contains potential hydrogen bond acceptors (carbonyl oxygens) and a π-system that could engage in π-stacking interactions. researchgate.netresearchgate.net
However, to fulfill the requirements of the prompt, specific quantitative data from experimental (e.g., NMR titration, X-ray crystallography, calorimetry) or computational studies on this compound itself would be necessary. This would include:
Hydrogen Bonding: Identification of specific intra- or intermolecular hydrogen bonds, their geometries (distances and angles), and calculated interaction energies. mdpi.comnih.gov
π-Stacking: Evidence of π-π interactions involving the phthalimide aromatic ring, including offset or face-to-face arrangements and their contribution to complex stability. researchgate.netrsc.org
Dispersion Forces: Quantification of the significant London dispersion forces expected from the large, nonpolar adamantyl groups. rsc.org
Steric and Electronic Factors: Analysis of how the bulky adamantyl groups sterically hinder or facilitate guest binding and how the electronic properties of the phthalamide unit influence selectivity. nih.gov
Host-Guest Affinity: Quantitative data such as association constants (K_a) or binding free energies (ΔG) for the binding of specific guests to this compound. nih.gov
As no such specific data for this compound could be located, the generation of a scientifically accurate article adhering to the provided detailed outline is not feasible at this time. The compound may be a novel synthetic target, a chemical intermediate not studied for its supramolecular properties, or may be referenced under a different nomenclature not accessible through standard database searches.
Based on a comprehensive search of available scientific literature and crystallographic databases, there is no specific published data for the single-crystal X-ray diffraction, advanced intermolecular interaction analysis, or crystal engineering of the compound This compound .
Therefore, it is not possible to generate the detailed, scientifically accurate article as requested in the outline. The creation of such an article would require access to experimental data (such as CIF files from X-ray diffraction) and computational results (from Hirshfeld surface analysis and PIXEL calculations) that are not present in the public domain for this specific molecule.
To fulfill the user's request, primary research involving the synthesis of this compound, successful growth of a single crystal, and subsequent analysis using the specified techniques would be necessary. Without this foundational data, any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy.
Crystallographic Analysis and Solid State Structural Elucidation of N,n Bis Adamantan 1 Yl Phthalamide
Principles of Crystal Engineering Applied to N,N'-Bis-adamantan-1-YL-phthalamide Derivatives
Strategies for Tailoring Solid-State Structures and Architectures
The deliberate modification of solid-state structures, a practice known as crystal engineering, employs a variety of strategies to control the arrangement of molecules in a crystal lattice. For a molecule like this compound, these strategies would primarily revolve around the interplay of hydrogen bonding, van der Waals forces, and steric hindrance.
One of the key strategies involves the predictable nature of hydrogen bonding. The amide functionalities in the phthalamide (B166641) core are capable of forming robust N-H···O hydrogen bonds, which often lead to the formation of well-defined one-dimensional tapes or two-dimensional sheets. In simpler phthalamide systems, these interactions are often the dominant feature in the crystal packing. However, the presence of the exceedingly bulky adamantyl substituents in this compound introduces significant steric hindrance. This bulk can disrupt or alter the typical hydrogen-bonding motifs observed in less substituted phthalamides.
Finally, co-crystallization presents a powerful tool for tailoring the solid-state structure. By introducing a second molecular component (a co-former) that can engage in complementary non-covalent interactions, such as hydrogen bonding or π-π stacking, with the phthalamide core, it is possible to generate novel crystalline phases with distinct properties. However, the steric shielding provided by the adamantyl groups might limit the accessibility of the phthalamide core for such interactions.
Influence of Molecular Design on Crystal Packing Density and Porosity
The molecular design of this compound, specifically the incorporation of the two adamantyl groups, is expected to have a profound impact on its crystal packing density and the potential for porosity.
The adamantyl moiety is known for its rigidity and globular shape. Studies on various adamantane-containing compounds have shown that these groups can act as "steric ballast," preventing close packing of the molecular cores to which they are attached. This often leads to a looser-packed crystal system when compared to analogues with smaller substituents. nih.gov The presence of the adamantane (B196018) group can reduce weak intermolecular interactions, such as π-π or C-H···π interactions, which are common in aromatic systems. nih.gov This reduction in attractive forces, coupled with the steric demands of the adamantyl groups, generally results in a lower crystal packing density.
The inherent bulk of the adamantyl groups can also lead to the formation of porous structures. The inefficient packing of these large, awkwardly shaped substituents can create voids and channels within the crystal lattice. While not always leading to permanent porosity accessible to guest molecules, this "frustrated" packing is a common feature in crystals containing bulky, rigid groups. The potential for porosity would be highly dependent on the specific polymorph obtained and the conformation of the this compound molecule in the solid state.
The table below provides a hypothetical comparison of crystallographic parameters that might be expected for this compound versus a simpler, non-adamantyl substituted phthalamide, based on general principles observed in related structures.
| Parameter | N,N'-Diphenylphthalamide (Hypothetical) | This compound (Inferred) | Rationale |
| Crystal System | Likely monoclinic or orthorhombic | Could be of lower symmetry (e.g., triclinic) or higher symmetry depending on molecular conformation | The bulky and symmetric adamantyl groups could favor higher symmetry, but their awkward packing might lead to lower symmetry. |
| Space Group | Common centrosymmetric groups (e.g., P2₁/c) | May crystallize in less common space groups | The steric hindrance of the adamantyl groups could disrupt common packing motifs. |
| Unit Cell Volume | Smaller | Significantly larger | The large volume of the two adamantyl groups will increase the unit cell volume substantially. |
| Density (g/cm³) | Higher | Lower | The increase in molecular weight is offset by a much larger increase in volume, leading to lower density. nih.gov |
| Packing Coefficient | Typically 0.65 - 0.75 | Likely lower, potentially < 0.65 | The bulky adamantyl groups prevent efficient packing, leading to more empty space in the crystal lattice. nih.gov |
| Dominant Intermolecular Interactions | N-H···O hydrogen bonds, π-π stacking | N-H···O hydrogen bonds, extensive van der Waals contacts | The adamantyl groups will introduce significant van der Waals interactions, while potentially hindering π-π stacking between the phthalamide cores. nih.gov |
Theoretical and Computational Investigations of N,n Bis Adamantan 1 Yl Phthalamide Systems
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations provide a powerful lens through which to examine the molecular and electronic landscape of N,N'-Bis-adamantan-1-YL-phthalamide. These methods allow for a detailed description of its properties at the atomic level.
Density Functional Theory (DFT) Studies on Electronic Properties and Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules, balancing computational cost with accuracy. wikipedia.orgmpg.de For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can elucidate key electronic properties. acs.org
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. In this system, the HOMO is expected to be localized primarily on the electron-rich phthalamide (B166641) ring, while the LUMO would also be centered on this aromatic system, indicating a π-π* transition as the lowest energy electronic excitation. The bulky adamantyl groups, being saturated hydrocarbons, are anticipated to have a minimal direct contribution to the frontier orbitals, primarily exerting an electronic influence through the amide linkages. dergipark.org.tr The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.
DFT calculations also provide insights into the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would likely show negative potential (red regions) around the carbonyl oxygen atoms of the phthalamide group, indicating their susceptibility to electrophilic attack. The adamantane (B196018) cages would exhibit a largely neutral potential (green regions).
A representative table of DFT-calculated electronic properties for a model system with similar functional groups is presented below.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
This is an interactive data table. The values are representative and based on typical DFT calculations for similar aromatic amide structures.
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
For higher accuracy in energetic and spectroscopic predictions, ab initio methods, which are based on first principles without empirical parameterization, can be employed. mpg.de Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide more accurate descriptions of electron correlation effects, which are important for non-covalent interactions and precise energy calculations. nih.gov
These high-level calculations are particularly valuable for predicting spectroscopic properties, such as infrared (IR) and Raman vibrational frequencies. By calculating the harmonic vibrational modes, a theoretical spectrum can be generated and compared with experimental data to confirm the molecule's structure and conformational state. For this compound, characteristic vibrational modes would include the C=O stretching of the amide groups, C-N stretching, and the various C-H vibrations of the adamantyl cages and the aromatic ring.
Furthermore, ab initio methods can provide benchmark energetic data for different conformers of the molecule, offering a more reliable assessment of their relative stabilities than standard DFT methods. researchgate.net
Conformational Landscape Analysis and Energy Minimization Protocols
The conformational flexibility of this compound is primarily determined by the rotation around the N-C(aryl) and N-C(adamantyl) bonds. The steric hindrance imposed by the two bulky adamantyl groups significantly restricts the rotational freedom, leading to a limited number of stable conformers.
Conformational landscape analysis, typically performed using molecular mechanics force fields initially and then refined with DFT or ab initio calculations, can identify the low-energy conformers and the energy barriers between them. nih.govbath.ac.uk The two adamantyl groups can be oriented in various ways relative to the plane of the phthalamide ring. It is expected that the most stable conformer will adopt a geometry that minimizes the steric repulsion between the adamantyl groups and between the adamantyl groups and the carbonyl oxygens of the phthalamide. This would likely involve a staggered arrangement of the adamantyl cages.
Energy minimization protocols, starting from various initial geometries, are used to locate the stationary points on the potential energy surface. The resulting low-energy structures represent the most probable conformations of the molecule. For this compound, the key dihedral angles to consider are those defining the orientation of the adamantyl groups with respect to the phthalamide plane. DFT calculations on similar adamantyl amide systems have been used to explore such conformational preferences. mdpi.com
Advanced Topological Analysis of Bonding and Intermolecular Interactions
Beyond the electronic structure, understanding the nature of chemical bonds and non-covalent interactions is crucial. Advanced topological analyses provide a framework for this.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (i.e., bonds and lone pairs). acs.orgresearchgate.net This method allows for the quantification of donor-acceptor interactions, which are key to understanding hyperconjugation and electron delocalization.
For this compound, NBO analysis can quantify the resonance stabilization within the phthalamide ring and the amide groups. A key interaction to investigate would be the delocalization of the nitrogen lone pair (n) into the antibonding orbital of the carbonyl group (π* C=O). This n → π* interaction is characteristic of amides and contributes to the planarization of the N-C=O unit and the rotational barrier around the C-N bond.
NBO analysis also provides information on the hybridization of atomic orbitals and the natural atomic charges. The charges on the atoms can provide further insight into the molecule's reactivity and intermolecular interaction potential.
A representative table of NBO analysis results for a model amide linkage is shown below.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N) | π* (C=O) | 50.2 |
| σ (C-H) | σ* (C-C) | 2.5 |
This is an interactive data table. E(2) represents the stabilization energy of the donor-acceptor interaction. The values are illustrative for a typical amide system.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and the nature of chemical interactions. mdpi.comrsc.org This method identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the interactions between atoms.
In this compound, QTAIM analysis can be used to characterize the covalent bonds within the molecule and, more importantly, to identify and quantify weaker intramolecular and intermolecular interactions, such as C-H···O and C-H···π hydrogen bonds. mdpi.comnih.gov The properties of the electron density at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide insight into the strength and nature of the interaction. scispace.com For instance, a positive value of ∇²ρ is indicative of a closed-shell interaction, typical of hydrogen bonds and van der Waals forces.
QTAIM analysis would be particularly useful in studying how the adamantyl groups interact with the phthalamide core and with each other in different conformations or in a crystal lattice. rsc.org
A representative table of QTAIM parameters for a C-H···O hydrogen bond is presented below.
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |
| C-H···O | 0.015 | 0.045 | -0.001 |
This is an interactive data table. The values are representative of a weak to moderate hydrogen bond.
Molecular Dynamics Simulations and Computational Modeling for Dynamic Systems
Molecular dynamics (MD) simulations offer a virtual microscope to observe the time-resolved behavior of molecular systems. For a molecule like this compound, MD simulations can elucidate the intricate interplay of non-covalent interactions—such as van der Waals forces, hydrogen bonding, and π-π stacking—that dictate its dynamic properties.
The general approach begins with the development of an accurate force field, a set of parameters that defines the potential energy of the system. For adamantane derivatives, all-atom force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) are commonly employed to describe intramolecular and intermolecular interactions. researchgate.net Initial molecular geometries are often optimized using Density Functional Theory (DFT) calculations, which also provide atomic partial charges necessary for the simulation. nih.govnih.govarxiv.org Simulations are typically run in a periodic boundary box, often filled with a solvent like water, to mimic experimental conditions. The system undergoes energy minimization, followed by equilibration in different thermodynamic ensembles (e.g., NVT, NPT) before a production run is performed for analysis. semanticscholar.org
Simulating Host-Guest Binding Dynamics and Recognition Processes
The structure of this compound, featuring two bulky adamantyl groups positioned by a phthalamide linker, creates potential binding pockets, making it a candidate for host-guest chemistry. MD simulations are a powerful tool to investigate the mechanisms of molecular recognition and the dynamics of guest binding.
Simulations can model the process of a guest molecule approaching and entering the host's binding site, revealing the preferred binding poses and the energetic changes that occur. chemrxiv.org Advanced techniques like metadynamics can be used to calculate the free energy of binding, providing a quantitative measure of affinity that can be compared with experimental data. chemrxiv.org These calculations can also elucidate the binding mechanism and the crucial role of the solvent and ion strength in the process. chemrxiv.org
A key finding from computational studies on hosts with adamantyl groups is the significant contribution of dispersion interactions to the stability of the host-guest complex. bohrium.com The large, nonpolar surface area of the adamantane moieties can engage in substantial van der Waals interactions with suitable guests. For instance, in a related system involving a coordination cage with adamantyl ligands, electronic structure calculations revealed that dispersion forces were a major stabilizing factor in guest encapsulation. bohrium.com
The dynamic nature of the host is also critical. The adamantyl groups are not static but can exhibit rotational and flipping motions. Simulations can quantify the rate of these motions and determine how they are affected by the presence of a guest molecule. Encapsulation of a guest can significantly slow down these dynamics due to steric hindrance and new intermolecular interactions. bohrium.com
Table 1: Representative Parameters for Host-Guest Binding MD Simulations
| Parameter | Typical Value/Method | Rationale |
|---|---|---|
| Force Field | AMOEBA, OPLS-AA, GAFF | Accurately models non-covalent interactions crucial for binding. nih.govnih.gov |
| Initial Geometry | DFT (e.g., B3LYP/cc-pVDZ) | Provides optimized, low-energy starting structures and atomic charges. arxiv.org |
| Solvent Model | Explicit (e.g., TIP3P, SPC) | Accurately represents the role of water in mediating interactions. bohrium.com |
| Simulation Time | 100 ns or more | Ensures adequate sampling of conformational space and binding events. semanticscholar.org |
Predicting Self-Assembly Pathways and Aggregate Morphologies
The same non-covalent forces that drive host-guest binding also govern the self-assembly of this compound molecules into larger supramolecular structures. The bulky, rigid adamantane groups can act as "steric directors," while the phthalamide core can participate in π-π stacking and potential hydrogen bonding, leading to the formation of ordered aggregates.
Computational modeling can predict the most energetically favorable ways for these molecules to pack together. mdpi.com By simulating a system with multiple molecules (e.g., 125 molecules in a simulation box), it is possible to observe their spontaneous aggregation from a random distribution into ordered structures like clusters, fibers, or layers. nih.govnih.gov The final morphology of these aggregates is highly dependent on the subtle balance of intermolecular forces. arxiv.org
Studies on the self-assembly of various adamantane derivatives have shown that they form highly ordered structures primarily driven by van der Waals interactions. researchgate.net The introduction of functional groups can significantly alter the assembly process; for example, groups capable of hydrogen bonding can lead to more defined and stable aggregates compared to those with only bulky, non-polar groups. arxiv.org For this compound, the interplay between the hydrophobic adamantane cages and the polar/aromatic phthalamide core would be expected to produce complex and potentially hierarchical structures.
Table 2: Computational Methods for Predicting Self-Assembly
| Method | Information Yielded | Example Application |
|---|---|---|
| Molecular Dynamics (MD) | Spontaneous aggregation pathways, aggregate morphology, radial distribution functions (RDFs). | Simulating a multi-molecule system to observe the formation of nanostructures. nih.govarxiv.org |
| DFT Calculations | Optimized geometries of dimers and larger clusters, interaction energies. | Calculating the binding energy of a molecular dimer to assess its stability. mdpi.com |
| PIXEL/CLP Calculations | Decomposition of interaction energy into electrostatic, polarization, dispersion, and repulsion components for crystal structures. | Quantifying the forces holding molecules together in a predicted crystal lattice. acs.org |
By integrating these computational approaches, a comprehensive theoretical understanding of the dynamic and collective behaviors of this compound can be achieved, guiding further experimental exploration in materials science and host-guest chemistry.
Advanced Research Applications and Future Directions for N,n Bis Adamantan 1 Yl Phthalamide Based Systems
Applications in Catalysis and Separation Technologies
The distinct structural features of N,N'-Bis-adamantan-1-YL-phthalamide make it a promising candidate for the development of sophisticated catalytic and separation systems. The adamantyl groups can act as robust anchors for supramolecular assembly or as shape-directing units for creating selective pores.
Design of Reusable Catalytic Systems Leveraging Supramolecular Interactions
Homogeneous catalysts offer high activity and selectivity but are notoriously difficult to separate from the reaction mixture, hindering their recyclability. A key strategy to overcome this is the non-covalent immobilization of catalysts onto a support, a process where supramolecular interactions are paramount. nih.gov
This compound is an ideal scaffold for this approach. The adamantane (B196018) moieties can form strong and directional inclusion complexes with macrocyclic hosts like cyclodextrins or cucurbiturils. mdpi.com This host-guest interaction can be used to reversibly anchor a catalyst functionalized with this compound to a solid support or a soluble polymer that has the corresponding macrocyclic host. After the reaction, the catalyst can be recovered by a simple filtration step or by introducing a competitive guest to release the catalyst from the support. nih.gov
Another approach involves using hydrogen bonding. The phthalamide (B166641) core contains carbonyl groups that can act as hydrogen bond acceptors. By designing catalyst ligands with complementary hydrogen bond donors, a self-assembled, bidentate-like system can be formed in situ. acs.org This pre-organization of the catalytic center can enhance activity and selectivity. acs.org The reversibility of these non-covalent bonds allows for catalyst recovery and reuse, making the process more economical and sustainable. nih.gov
Table 1: Supramolecular Interactions in Reusable Catalysis
| Supramolecular Interaction | Description | Role of this compound | Advantage |
| Host-Guest Chemistry | The encapsulation of a "guest" molecule (adamantane) within a larger "host" molecule (e.g., cyclodextrin). mdpi.com | The adamantyl groups act as guests, anchoring the molecule to a host-functionalized support. mdpi.comnih.gov | Strong, specific, and reversible binding allows for easy catalyst recovery. nih.gov |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. acs.org | The phthalamide core's carbonyl groups act as hydrogen bond acceptors to assemble with ligand components. | Controls catalyst structure and orientation, enhancing selectivity. acs.org |
| Acid-Base Interactions | The reaction between an acid and a base to form a salt. | The phthalamide scaffold can be functionalized with acidic or basic sites for interaction with complementary supports or ligands. nih.gov | Provides a strong yet potentially reversible linkage for catalyst immobilization. nih.gov |
Exploration in Molecular Sieving and Selective Adsorption in Porous Materials
Molecular sieving is a separation process based on size exclusion, where materials with precisely controlled pore sizes allow smaller molecules to pass through while blocking larger ones. mdpi.com This is crucial for industrial applications like separating valuable olefins from paraffins or purifying gas streams. researchgate.netnih.gov While materials like zeolites and metal-organic frameworks (MOFs) are common, there is growing interest in purely organic materials. researchgate.netismsc2023.org
The incorporation of this compound into a porous framework could yield materials with exceptional molecular sieving properties. The bulky and rigid adamantane groups can act as "pillars," creating well-defined micropores and channels within the material. The size and shape of these pores would be dictated by the geometry of the phthalamide linker and the packing of the adamantyl units.
The principle relies on kinetic diameter differences between molecules. osti.gov For instance, oxygen has a smaller kinetic diameter than nitrogen, allowing it to diffuse faster into the pores of a carbon molecular sieve (CMS), enabling air separation. upb.ro A framework built from this compound could be designed to have pore apertures that are intermediate in size between two molecules targeted for separation. The separation mechanism can also be based on selective adsorption, where one type of molecule interacts more strongly with the pore surfaces. mdpi.com The lipophilic adamantane surfaces within the pores could show preferential adsorption for nonpolar molecules.
Development of Functional Materials and Nanosystems
The self-assembly properties and the potential for chemical modification make this compound a versatile building block for a new generation of functional materials and nanosystems.
Integration into Porous Organic Frameworks and Supramolecular Polymers
Porous Organic Frameworks (POFs) and Supramolecular Polymers are two classes of materials built from molecular building blocks. science.gov POFs are constructed through strong covalent bonds, resulting in robust, porous structures, while supramolecular polymers are formed through weaker, non-covalent interactions, leading to dynamic and responsive materials. science.gov
This compound can serve as a key building block for both. By adding reactive groups to the phthalamide's benzene (B151609) ring (a strategy demonstrated with similar scaffolds), it can be covalently linked to other monomers to form a rigid, crystalline POF. mdpi.com The inherent bulk of the adamantane groups would prevent the framework from collapsing, ensuring permanent porosity.
Alternatively, the same non-covalent interactions used for catalyst recycling—host-guest and hydrogen bonding—can be employed to assemble the molecules into long-chain supramolecular polymers. science.gov These materials are often responsive to external stimuli like temperature or the addition of a chemical guest, which can disrupt the non-covalent bonds and cause the polymer to disassemble. This "smart" behavior is highly sought after for applications in sensing and controlled release.
Potential in Organic Optoelectronic and Sensing Materials
The electronic properties of organic materials are of great interest for applications in flexible displays, solar cells, and sensors. The phthalamide unit is an electron-accepting moiety, and its properties can be tuned through chemical modification. For instance, attaching electron-donating or electron-withdrawing groups to the benzene ring can alter its optical absorption and emission characteristics. mdpi.com
In a material composed of this compound, the bulky adamantane groups would act as insulating spacers. This could be advantageous in preventing aggregation-caused quenching of fluorescence, a common problem in organic light-emitting diodes (OLEDs).
For sensing applications, a system could be designed where the binding of a specific analyte to a receptor site on the molecule triggers a change in its electronic properties. For example, a host-guest interaction involving the adamantane cage could alter the conformation of the phthalamide core, leading to a detectable change in its fluorescence color or intensity. This mechanism forms the basis of highly sensitive and selective chemical sensors.
Rational Design and Synthesis for Novel Molecular and Supramolecular Constructs
The creation of the advanced materials and systems described above relies on the ability to rationally design and synthesize specific molecular structures. The synthesis of this compound and its derivatives is typically straightforward, allowing for systematic exploration of its potential.
The most common synthetic route involves the condensation of a phthalic acid derivative, such as phthalic anhydride (B1165640) or phthaldialdehyde, with two equivalents of 1-adamantanamine. nih.gov This reaction forms the stable five-membered imide rings.
Rational design comes into play when selecting the starting phthalic acid derivative. To create building blocks for POFs or to tune electronic properties, a substituted phthalic acid can be used. For example, using 4,5-dibromophthalic acid yields a scaffold with reactive bromide groups that can be further modified through reactions like Buchwald-Hartwig amination. mdpi.com This allows for the precise installation of a wide variety of functional groups, enabling the construction of complex molecular and supramolecular architectures tailored for specific applications. mdpi.comnih.gov
Table 2: Synthetic Strategies for Functionalization
| Precursor | Reagent | Product Feature | Potential Application |
| Phthalic Anhydride | 1-Adamantanamine | This compound | Core supramolecular building block. nih.gov |
| 4,5-Dibromophthalic Acid | 1-Adamantanamine | Dibrominated phthalamide scaffold mdpi.com | Precursor for cross-coupling reactions to build POFs or functionalized molecules. mdpi.com |
| Pyromellitic Dianhydride | 1-Adamantanamine | Extended diimide structure | Building block for larger, more complex frameworks and polymers. ismsc2023.org |
Utilizing this compound as a Building Block for Complex Architectures
The development of intricate supramolecular architectures relies on the precise control of non-covalent interactions between molecular building blocks. science.gov this compound is an exemplary building block due to its well-defined geometry and multiple interaction sites. The adamantane groups, known for their rigidity and ability to form strong inclusion complexes with macrocyclic hosts like cyclodextrins and cucurbiturils, offer a pathway to hierarchical self-assembly. mdpi.com
Research on analogous systems has demonstrated that bis-amide functionalities can drive the formation of one-dimensional hydrogen-bonded polymeric chains or two-dimensional sheet-like structures. acs.org In the case of this compound, the interplay between the hydrogen bonding of the phthalamide core and the van der Waals interactions of the bulky adamantyl groups can be exploited to construct higher-order structures. For instance, the adamantane moieties can act as "guest" groups, interacting with complementary macrocyclic "host" molecules to link pre-formed hydrogen-bonded chains into more complex networks, such as supramolecular polymers or gels. mdpi.combeilstein-journals.org This strategy of orthogonal self-assembly, where different non-covalent interactions are used to control organization at different length scales, is a powerful tool for creating sophisticated materials. beilstein-journals.org
The potential for creating such complex architectures is summarized in the table below, which outlines the key interactions and the resulting potential supramolecular structures.
| Interacting Moiety | Non-Covalent Interaction | Potential Supramolecular Architecture |
| Phthalamide | Hydrogen Bonding (N-H···O=C) | 1D Chains, 2D Sheets |
| Adamantane | Host-Guest Interactions | Cross-linked Networks, Supramolecular Polymers |
| Adamantane | Van der Waals Forces | Crystalline Packing, Liquid Crystals |
| Phthalamide | π-π Stacking | Stacked Columnar Arrays |
The synthesis of derivatives of this compound, for example by introducing functional groups onto the adamantane cage or the phthalic acid backbone, could further expand the range of accessible architectures. These modifications could introduce new recognition sites, catalytic activity, or responsiveness to external stimuli like light or pH. rug.nl
Computational-Assisted Design for Tailored Self-Assembled Nanostructures
The rational design of self-assembled nanomaterials with desired properties can be significantly accelerated through the use of computational modeling. acs.org Molecular dynamics (MD) simulations and quantum mechanical calculations can provide invaluable insights into the self-assembly process of molecules like this compound, predicting the most stable aggregation states and the resulting morphologies of the nanostructures.
Computational approaches can be employed to:
Predict Binding Geometries and Energies: By modeling the interactions between individual molecules, it is possible to determine the strength and directionality of the hydrogen bonds and van der Waals forces that govern self-assembly. This information is crucial for predicting whether the molecules will form, for example, linear chains, sheets, or discrete oligomers.
Simulate Self-Assembly Pathways: MD simulations can track the spontaneous organization of many molecules from a disordered state into well-defined nanostructures. This can reveal the kinetic and thermodynamic factors that control the assembly process and help in designing experimental conditions that favor the formation of a specific architecture. acs.org
Screen for Functional Properties: Once a self-assembled structure is predicted, its potential properties, such as mechanical strength, porosity, or electronic characteristics, can be computationally evaluated. This allows for the in-silico screening of many potential building blocks and their derivatives before committing to their synthesis. acs.org
The table below illustrates the types of computational methods that can be applied to study the self-assembly of this compound and the insights they can provide.
| Computational Method | Studied Parameter | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | Intermolecular Interaction Energies | Stability of hydrogen-bonded dimers and oligomers |
| Molecular Dynamics (MD) | Aggregation Behavior in Solution | Morphology of self-assembled nanostructures (e.g., fibers, vesicles) |
| Steered Molecular Dynamics (SMD) | Mechanical Properties | Elasticity and strength of supramolecular polymers |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of Non-Covalent Bonds | Characterization of hydrogen bonds and van der Waals contacts |
By integrating computational design with synthetic chemistry, it will be possible to move beyond trial-and-error approaches and rationally engineer novel materials based on this compound with tailored structures and functions for applications in areas such as drug delivery, tissue engineering, and nanoelectronics. science.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N,N'-Bis-adamantan-1-YL-phthalamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves coupling adamantane derivatives with phthalic anhydride precursors. Optimization includes adjusting reaction temperature (e.g., 80–120°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., DCC for amide bond formation). Purification via column chromatography or recrystallization in ethanol improves purity. Monitor intermediates using TLC and confirm final product identity via -NMR and mass spectrometry .
- Yield Improvement : Stepwise addition of reagents and inert atmosphere (N) minimizes side reactions. For adamantane-based compounds, prolonged reaction times (24–48 hours) may enhance conversion due to steric hindrance .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Core Techniques :
- Spectroscopy : - and -NMR to verify adamantane proton environments and amide linkages. IR spectroscopy confirms C=O and N-H stretches.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. How should this compound be stored to ensure long-term stability?
- Storage Conditions : Store in airtight containers under inert gas (argon) at –20°C to prevent oxidation. Avoid exposure to moisture or light, which can degrade amide bonds. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved using crystallographic data?
- Challenge : Adamantane’s rigid cage structure may lead to twinning or overlapping electron density in XRD.
- Solution : Employ SHELXD for structure solution and SHELXL for refinement. For twinned data, use the TWIN/BASF commands in SHELX to model overlapping domains. High-resolution data (≤ 0.8 Å) improves adamantane positional accuracy .
Q. What experimental strategies are recommended for assessing the biological activity of this compound in drug discovery?
- In Vitro Assays :
- Enzyme Inhibition : Screen against target enzymes (e.g., proteases) using fluorescence-based assays. Adamantane’s lipophilicity enhances membrane penetration, requiring solubility optimization in DMSO/PBS mixtures .
- Cytotoxicity : Use MTT assays on cell lines (e.g., HEK293) with IC determination.
- In Silico Modeling : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding modes, leveraging adamantane’s bulky scaffold for steric complementarity .
Q. How can researchers address contradictions in solubility data for this compound across different solvents?
- Analysis : Discrepancies often arise from polymorphic forms or impurities. Cross-validate solubility measurements using DSC (to detect polymorphs) and HPLC (purity >98%). For low solubility in polar solvents (e.g., water), consider co-solvents (PEG-400) or nanoformulation .
Q. What methodologies are effective for optimizing the synthetic scalability of this compound without compromising purity?
- Process Chemistry : Transition from batch to flow chemistry for exothermic amidation steps. Use in-line FTIR to monitor reaction progression. Scale-up purification via centrifugal partition chromatography (CPC) reduces silica gel waste .
Data Contradiction and Troubleshooting
Q. How should researchers interpret conflicting NMR signals attributed to adamantane protons in this compound?
- Root Cause : Adamantane’s symmetry may lead to signal splitting due to crystal packing effects or dynamic exchange.
- Resolution : Acquire variable-temperature NMR (VT-NMR) to assess exchange broadening. Compare with SC-XRD data to correlate proton environments with spatial arrangements .
Q. What steps can mitigate discrepancies between computational and experimental logP values for adamantane derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
